molecular formula C34H42N4O4S B12579106 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide CAS No. 586351-16-8

N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide

Cat. No.: B12579106
CAS No.: 586351-16-8
M. Wt: 602.8 g/mol
InChI Key: KFBSWPYXHALMJU-YTTGMZPUSA-N
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Description

N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide typically involves multiple steps, starting with the protection of functional groups and the formation of key intermediates. One common approach includes the following steps:

    Protection of Amino Groups: The amino groups of L-valine and glycine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Formation of Intermediates: The protected amino acids are then coupled with triphenylmethyl thioacetate under appropriate conditions to form the intermediate compound.

    Deprotection and Coupling: The protecting groups are removed, and the intermediate is coupled with N-butylglycinamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the amide or sulfanyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine
  • N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
  • Glycinamide, N-[[(triphenylmethyl)thio]acetyl]-L-valylglycyl-N-butyl

Uniqueness

N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

586351-16-8

Molecular Formula

C34H42N4O4S

Molecular Weight

602.8 g/mol

IUPAC Name

(2S)-N-[2-[[2-(butylamino)-2-oxoethyl]amino]-2-oxoethyl]-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanamide

InChI

InChI=1S/C34H42N4O4S/c1-4-5-21-35-29(39)22-36-30(40)23-37-33(42)32(25(2)3)38-31(41)24-43-34(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-20,25,32H,4-5,21-24H2,1-3H3,(H,35,39)(H,36,40)(H,37,42)(H,38,41)/t32-/m0/s1

InChI Key

KFBSWPYXHALMJU-YTTGMZPUSA-N

Isomeric SMILES

CCCCNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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